molecular formula C20H19N3O2S B2842318 (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide CAS No. 1825996-23-3

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide

Cat. No.: B2842318
CAS No.: 1825996-23-3
M. Wt: 365.45
InChI Key: MIHAVXNNLWORRM-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide is a synthetic sulfonamide derivative incorporating a dihydrocyclopentapyrazole scaffold, designed for advanced chemical and pharmaceutical research. The compound features an (E)-ethenesulfonamide group, which can act as a key pharmacophore, potentially enabling it to interact with various biological targets. Pyrazole-containing derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmacologically active compounds . As a research chemical, its primary value lies in its use as a building block or intermediate in medicinal chemistry for the development of new therapeutic agents. It may also serve as a key intermediate in organic synthesis and as a standard in analytical chemistry for method development. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in modulating enzyme activity or receptor function. The product is provided as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, structure confirmation (e.g., by 1H NMR, LC-MS), and storage recommendations.

Properties

IUPAC Name

(E)-2-phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-26(25,15-14-16-8-3-1-4-9-16)22-20-18-12-7-13-19(18)21-23(20)17-10-5-2-6-11-17/h1-6,8-11,14-15,22H,7,12-13H2/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHAVXNNLWORRM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[c]pyrazole core, which is then functionalized with phenyl groups and an ethenesulfonamide moiety. Common reagents used in these reactions include phenylhydrazine, cyclopentanone, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-based heterocycles.

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Applications
(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide (Target Compound) Cyclopenta[c]pyrazole Ethenesulfonamide, Phenyl ~393 (estimated) Enzyme inhibition, antimicrobial agents
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Cyclopropanesulfonamide, Hydroxyethyl 418 (M+H)+ Kinase inhibition, anticancer research
Zygocaperoside Triterpenoid saponin Glycoside, Carboxylic acid ~927 Antifungal, anti-inflammatory
Isorhamnetin-3-O-glycoside Flavonol glycoside Hydroxyl, Glycoside ~478 Antioxidant, cardioprotective

Key Insights

Structural Complexity vs. Bioactivity: The target compound’s cyclopenta[c]pyrazole core and sulfonamide group differentiate it from glycosides like Zygocaperoside or Isorhamnetin-3-O-glycoside, which rely on sugar moieties for solubility and receptor binding . Its rigid, planar structure may enhance binding to hydrophobic enzyme pockets, similar to imidazo-pyrrolo-pyrazine sulfonamides in kinase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for imidazo-pyrrolo-pyrazine sulfonamides, such as HATU/DIEA-mediated coupling and Lawesson’s reagent for sulfur incorporation . However, stereochemical control (E/Z isomerism) adds complexity compared to glycoside isolation from natural sources .

Biological Relevance: Sulfonamides in the patent literature (e.g., cyclopropanesulfonamides) demonstrate efficacy in targeting kinases and GPCRs , suggesting the target compound may share similar mechanisms. In contrast, glycosides like Zygocaperoside exhibit broader, non-specific bioactivity due to their natural product origins .

Physicochemical Properties :

  • The compound’s estimated molecular weight (~393 g/mol) and logP (~3.2, predicted) position it within the “drug-like” Lipinski space, unlike higher-molecular-weight glycosides (~478–927 g/mol), which face challenges in bioavailability .

Research Findings and Limitations

  • Gaps in Data : While sulfonamide derivatives are well-studied, specific pharmacological data for the target compound (e.g., IC₅₀ values, toxicity profiles) are absent in the reviewed literature. Comparative studies with imidazo-pyrrolo-pyrazine sulfonamides suggest prioritizing assays for kinase or protease inhibition.
  • Stereochemical Impact : The (E)-configuration’s role in bioactivity remains speculative; further crystallographic or docking studies are needed to validate its interaction with biological targets.

Biological Activity

(E)-2-Phenyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethenesulfonamide is a compound belonging to the ethenesulfonamide class, which has garnered attention for its potential biological activities, particularly as an anticancer agent and an endothelin receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Endothelin Receptor Antagonism : This compound exhibits selective antagonistic activity against endothelin receptors (ETA and ETB), which are implicated in cardiovascular diseases. Studies indicate that modifications in the phenyl moiety significantly influence receptor selectivity and binding affinity .
  • Anticancer Activity : Research has demonstrated that derivatives of ethenesulfonamide, including this compound, inhibit cancer cell proliferation. The mechanism involves the modulation of electronic and steric properties that affect cellular uptake and interaction with cancer-related pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Key findings include:

  • Electronic Descriptors : The electronic properties of substituents on the phenyl rings are critical. Higher electron density in certain configurations enhances receptor binding and anticancer activity .
  • Steric Effects : The size and shape of substituents influence the compound's ability to interact with biological targets. For instance, bulky groups may hinder access to binding sites on receptors or enzymes .

Case Studies

  • Endothelin Receptor Studies : A QSAR analysis involving various ethenesulfonamide derivatives revealed that specific structural features correlate with selective ETB receptor antagonism. The presence of di-substituted phenyl groups was found to enhance selectivity towards ETB over ETA receptors .
  • Anticancer Activity Evaluation : In vitro studies demonstrated that this compound significantly reduced the viability of several cancer cell lines. The IC50 values indicated potent activity comparable to established anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Endothelin Receptor AntagonismSelective inhibition of ETA/ETB receptors
Anticancer ActivityInhibition of cancer cell proliferation

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityReference
Electron-withdrawingIncreased receptor affinity
Bulky groupsDecreased binding efficacy

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for high-purity synthesis of this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, with sulfonamide coupling and cyclocondensation as key steps. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactant solubility and stabilize intermediates .
  • Temperature control : Reactions often require precise heating (e.g., 60–80°C) to avoid side products like undesired stereoisomers .
  • Catalysis : DMAP (4-dimethylaminopyridine) in pyridine accelerates sulfonamide formation by activating electrophilic intermediates .
Step Reagents/Conditions Monitoring Method
Sulfonamide couplingBenzenesulfonyl chloride, pyridineTLC (Rf ~0.5 in EtOAc/hexane)
CyclocondensationCyclopentadiene derivatives, refluxNMR (disappearance of NH proton at δ 9–10 ppm)

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming (E)-configuration and hydrogen-bonding networks:

  • Software tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions .
  • Key metrics : Bond angles (C=S=O ~120°) and torsional angles (C-C-S-N ~180°) confirm the (E)-configuration .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystalline phases, and how can these be analyzed systematically?

Methodological Answer: Graph set analysis (GSA) provides a framework for categorizing hydrogen-bond motifs:

  • Graph descriptors : Chains (C), rings (R), and self-assembly patterns (e.g., R₂²(8) motifs) are derived from Etter’s formalism .
  • Tools : Mercury (CCDC) integrates with SHELX-refined data to map donor-acceptor distances (e.g., N–H···O ~2.8–3.0 Å) .
Interaction Type Distance (Å) Angle (°) Graph Set
N–H···O (sulfonamide)2.85168C(4)
C–H···π (pyrazole)3.10145R₂²(8)

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies (e.g., NMR suggesting flexibility vs. SCXRD showing rigidity) require cross-validation:

  • Dynamic NMR : Variable-temperature experiments detect conformational exchange (e.g., coalescence of pyrazole protons at 100–120 K) .
  • DFT calculations : Geometry optimization (B3LYP/6-31G*) aligns with crystallographic data to validate static vs. dynamic models .

Q. How can experimental phasing challenges in low-resolution crystallography be addressed for derivatives of this compound?

Methodological Answer: For weakly diffracting crystals (d > 1.2 Å), use:

  • SHELXC/D/E pipelines : Robust for ab initio phasing with twinned data or partial occupancy .
  • Anomalous scattering : Introduce heavy atoms (e.g., SeMet derivatives) via post-synthetic modification .

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